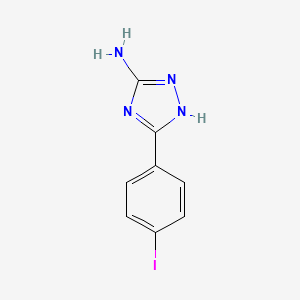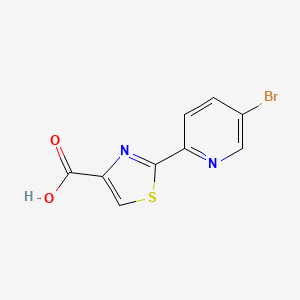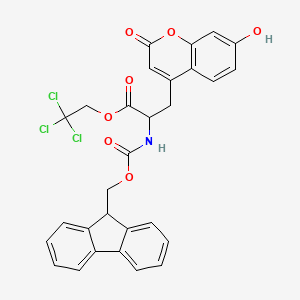![molecular formula C14H18N2O3 B13686916 1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone](/img/structure/B13686916.png)
1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone is a compound that features a pyrrolidine ring substituted with a carbobenzoxy (Cbz) protected amino group. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the synthesis of peptides and other biologically active molecules.
Preparation Methods
The synthesis of 1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone typically involves the protection of the amino group on the pyrrolidine ring with a carbobenzoxy group. One common method involves the reaction of 3-amino-1-pyrrolidine with benzyl chloroformate (Cbz-Cl) under basic conditions to form the Cbz-protected amine. This intermediate can then be reacted with ethanoyl chloride to yield the final product .
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for scale, yield, and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high efficiency and consistency .
Chemical Reactions Analysis
1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for deprotection, acids like hydrochloric acid (HCl) for hydrolysis, and various organic solvents such as dichloromethane (DCM) and methanol (MeOH) .
Scientific Research Applications
1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone involves its interaction with biological targets through its amino and carbonyl functional groups. The Cbz-protected amino group can be deprotected under physiological conditions, allowing the free amine to interact with enzymes, receptors, or other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone can be compared with other similar compounds such as:
1-[3-(Boc-amino)-1-pyrrolidinyl]ethanone: This compound features a tert-butoxycarbonyl (Boc) protecting group instead of a Cbz group.
1-[3-(Fmoc-amino)-1-pyrrolidinyl]ethanone: This compound has a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is removed under basic conditions.
The uniqueness of this compound lies in its stability under both acidic and basic conditions, making it a versatile intermediate in various synthetic applications .
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
benzyl N-(1-acetylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C14H18N2O3/c1-11(17)16-8-7-13(9-16)15-14(18)19-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,15,18) |
InChI Key |
UQIJFGLONSTWHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13686861.png)


![4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole](/img/structure/B13686878.png)

![7-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686888.png)



![Ethyl (R)-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[bis(boc)amino]pyridazine-3-carboxylate](/img/structure/B13686924.png)

